Inhibitor 38
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DH376 is a potent diacylglycerol lipase inhibitor. Its chemical structure is represented as follows:
DH376 (C31H28F2N4O3).
It selectively inhibits two enzymes: ABHD6 and DAGLα, with pIC50 values of 8.6 and 8.9, respectively .
Preparation Methods
DH376 is synthesized through specific routes, although detailed synthetic procedures are not widely available in the literature. It is primarily used as a research tool rather than for industrial production.
Chemical Reactions Analysis
DH376 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. specific reagents and conditions for these reactions are not explicitly documented. The major products formed from these reactions remain an area of ongoing research.
Scientific Research Applications
DH376 has significant implications across scientific disciplines:
Chemistry: Researchers use DH376 to study lipid metabolism and diacylglycerol signaling pathways.
Biology: It aids investigations into lipid-related processes, such as membrane dynamics and lipid-protein interactions.
Medicine: DH376’s inhibition of diacylglycerol lipases may have therapeutic potential, although clinical applications are still emerging.
Industry: While not directly used in industry, DH376’s insights contribute to drug development and lipid-related research.
Mechanism of Action
DH376’s mechanism involves inhibiting diacylglycerol lipases, which regulate lipid homeostasis. By blocking these enzymes, DH376 modulates lipid levels, particularly 2-arachidonoylglycerol (2-AG) biosynthesis .
Comparison with Similar Compounds
DH376’s uniqueness lies in its dual inhibition of ABHD6 and DAGLα. Similar compounds include other diacylglycerol lipase inhibitors, but DH376’s selectivity sets it apart.
Biological Activity
Inhibitor 38, also known as a CD38 inhibitor, has garnered attention for its significant biological activity, particularly in the context of immunomodulation and therapeutic applications. This article explores the mechanisms of action, therapeutic implications, and research findings related to this compound, supported by data tables and case studies.
CD38 is a transmembrane glycoprotein with ectoenzymatic activity that plays a crucial role in regulating intracellular calcium levels and NAD+ metabolism. This compound functions primarily by inhibiting the NADase activity of CD38, thereby increasing the availability of NAD+ in various tissues. This inhibition is characterized as reversible and uncompetitive , meaning that it decreases both the maximum reaction rate (Vmax) and the affinity for NAD+ (Km) .
Key Findings on this compound's Activity
- Potency : this compound exhibits a low nanomolar range of inhibition for both human and murine CD38 .
- Impact on NAD+ Levels : Studies have shown that treatment with this compound leads to a significant increase in NAD+ levels in tissues, which is particularly beneficial in age-related conditions .
- Calcium Signaling : The inhibition of CD38 also affects calcium signaling pathways, as CD38 is involved in generating cyclic ADP-ribose (cADPR), a molecule critical for calcium release from the endoplasmic reticulum .
Therapeutic Applications
This compound has been investigated for its potential therapeutic benefits in various diseases, particularly those involving immune dysregulation and metabolic disorders.
Case Studies and Clinical Trials
-
Multiple Myeloma (MM) :
- Anti-CD38 therapies, including those utilizing this compound, have shown efficacy in treating relapsed/refractory MM. Clinical trials indicate that these therapies are well tolerated and can be used alone or in combination with other agents like pomalidomide .
- A study reported that patients receiving anti-CD38 therapy experienced improved progression-free survival (PFS) compared to those on placebo .
-
Age-Related Conditions :
- Research has demonstrated that this compound can ameliorate age-related decline in NAD+ levels, suggesting its potential application in aging-related metabolic dysfunctions .
- Animal models treated with this compound exhibited enhanced metabolic profiles, indicating a protective effect against age-associated diseases .
Data Tables
The following table summarizes key research findings on the biological activity of this compound:
Properties
Molecular Formula |
C31H28F2N4O3 |
---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
[(2R,5R)-2-benzyl-5-prop-2-ynoxypiperidin-1-yl]-[4-[bis(4-fluorophenyl)-hydroxymethyl]triazol-2-yl]methanone |
InChI |
InChI=1S/C31H28F2N4O3/c1-2-18-40-28-17-16-27(19-22-6-4-3-5-7-22)36(21-28)30(38)37-34-20-29(35-37)31(39,23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h1,3-15,20,27-28,39H,16-19,21H2/t27-,28-/m1/s1 |
InChI Key |
GVLOFRPVRYAFKI-VSGBNLITSA-N |
Isomeric SMILES |
C#CCO[C@@H]1CC[C@@H](N(C1)C(=O)N2N=CC(=N2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)CC5=CC=CC=C5 |
Canonical SMILES |
C#CCOC1CCC(N(C1)C(=O)N2N=CC(=N2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.